molecular formula C7H6N2OS B7724470 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7724470
M. Wt: 166.20 g/mol
InChI Key: KJTYNZWEAIRZHT-UHFFFAOYSA-N
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Description

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a methyl group at the 7th position and a keto group at the 4th position further defines its structure. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid as a one-carbon source reagent. The reaction involves heating 3-amino-thiophene-2-carboxamides with formic acid, leading to the formation of the desired thienopyrimidin-4-one . Another method involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the methyl group at the 7th position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

7-methyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-11-6-5(4)8-3-9-7(6)10/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYNZWEAIRZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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